molecular formula C15H10F5NO2 B4645033 2,3,4,5,6-pentafluoro-N-(4-methoxybenzyl)benzamide

2,3,4,5,6-pentafluoro-N-(4-methoxybenzyl)benzamide

Cat. No.: B4645033
M. Wt: 331.24 g/mol
InChI Key: ZFVMSQYLJBGSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5,6-pentafluoro-N-(4-methoxybenzyl)benzamide is an organic compound with the molecular formula C15H10F5NO2 It is characterized by the presence of five fluorine atoms attached to a benzene ring and a methoxybenzyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentafluoro-N-(4-methoxybenzyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3,4,5,6-pentafluorobenzoyl chloride and 4-methoxybenzylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.

    Procedure: The 2,3,4,5,6-pentafluorobenzoyl chloride is added dropwise to a solution of 4-methoxybenzylamine in the solvent, with stirring and cooling to maintain a low temperature (0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors with precise temperature and pressure control.

    Automation: Automated systems for reagent addition and monitoring of reaction parameters.

    Purification: Industrial-scale purification techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-pentafluoro-N-(4-methoxybenzyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents (e.g., dimethyl sulfoxide).

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products

    Substitution: Products include substituted benzamides with different functional groups replacing the fluorine atoms.

    Reduction: The major product is the corresponding amine.

    Oxidation: The major product is the carboxylic acid derivative.

Scientific Research Applications

2,3,4,5,6-pentafluoro-N-(4-methoxybenzyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected by nuclear magnetic resonance spectroscopy.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluoro-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes or receptors due to its amide and methoxybenzyl groups.

    Pathways Involved: It may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-pentafluorobenzamide: Lacks the methoxybenzyl group, making it less complex.

    2,3,4,5,6-pentafluoro-N-(4-methoxyphenyl)benzamide: Similar structure but with a methoxyphenyl group instead of a methoxybenzyl group.

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F5NO2/c1-23-8-4-2-7(3-5-8)6-21-15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,6H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVMSQYLJBGSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5,6-pentafluoro-N-(4-methoxybenzyl)benzamide
Reactant of Route 2
Reactant of Route 2
2,3,4,5,6-pentafluoro-N-(4-methoxybenzyl)benzamide
Reactant of Route 3
Reactant of Route 3
2,3,4,5,6-pentafluoro-N-(4-methoxybenzyl)benzamide
Reactant of Route 4
Reactant of Route 4
2,3,4,5,6-pentafluoro-N-(4-methoxybenzyl)benzamide
Reactant of Route 5
Reactant of Route 5
2,3,4,5,6-pentafluoro-N-(4-methoxybenzyl)benzamide
Reactant of Route 6
Reactant of Route 6
2,3,4,5,6-pentafluoro-N-(4-methoxybenzyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.